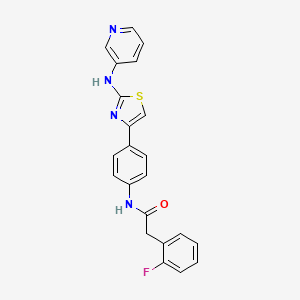

2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4OS/c23-19-6-2-1-4-16(19)12-21(28)25-17-9-7-15(8-10-17)20-14-29-22(27-20)26-18-5-3-11-24-13-18/h1-11,13-14H,12H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYUQQZNKLDXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through various reactions such as nucleophilic substitution, amide bond formation, and cyclization.

Nucleophilic Substitution: The initial step often involves the substitution of a halogen atom on a benzene ring with a nucleophile, such as an amine or a thiol.

Amide Bond Formation: The intermediate compounds are then reacted with acyl chlorides or anhydrides to form amide bonds.

Cyclization: The final step involves the cyclization of the intermediate compounds to form the thiazole ring, which is a key feature of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent . Its design allows it to target specific enzymes or receptors, making it a candidate for drug development. The interaction with molecular targets can inhibit enzyme activity or modulate receptor signaling pathways, which is crucial for developing treatments for various diseases.

Case Studies

- Enzyme Inhibition : Research indicates that compounds similar to this one can effectively inhibit enzymes involved in cancer progression. For instance, studies on thiazole derivatives have shown promising results in inhibiting cancer cell proliferation by targeting the p38 MAPK pathway .

- Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its chemical structure allows for the formation of more complex molecules through various reactions:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions to introduce new functional groups.

- Amide Bond Formation : It can be used to synthesize amides, which are essential in creating pharmaceuticals and agrochemicals.

- Cyclization Reactions : The thiazole ring formation is critical in synthesizing other biologically active compounds.

Material Science

In material science, the structural characteristics of 2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide make it suitable for developing new materials with specific properties:

- Conductivity : The compound's unique electronic properties may contribute to the development of conductive polymers.

- Fluorescence : Its potential fluorescence properties can be harnessed in creating sensors or imaging agents.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

A comparative analysis of structurally related compounds reveals key differences in substituents and their pharmacological implications:

Physicochemical and Pharmacological Implications

Fluorophenyl vs. Chlorophenyl: The target compound’s 2-fluorophenyl group improves metabolic stability compared to chlorophenyl analogues (e.g., ’s N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide), as fluorine resists oxidative degradation better than chlorine . However, chlorine’s larger atomic size may increase hydrophobic interactions with target proteins.

Acetamide vs. Sulfonamides may also improve aqueous solubility but could reduce membrane permeability .

Thiazole Substitutions: The pyridin-3-ylamino group in the target compound likely engages in π-π stacking or hydrogen bonding, critical for kinase inhibition. In contrast, ’s methylsulfonylphenylamino substitution may prioritize interactions with polar residues in enzymatic active sites .

Aromatic Modifications: The acetylphenoxy group in adds steric bulk and a ketone functionality, which may hinder binding to compact active sites but improve selectivity for specific isoforms .

Biological Activity

2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which include:

- Nucleophilic Substitution : The initial step often involves the substitution of a halogen atom on a benzene ring with a nucleophile.

- Amide Bond Formation : Intermediate compounds are reacted with acyl chlorides or anhydrides to form amide bonds.

- Cyclization : The final step involves cyclization to form the thiazole ring, a key structural feature of the compound.

Anticancer Properties

Research indicates that derivatives of phenylacetamide, including compounds structurally similar to this compound, exhibit significant anticancer activity. For instance, studies have shown that certain N-phenylacetamide derivatives demonstrate potent cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7). The most active compounds in these studies had IC50 values comparable to established chemotherapeutics like imatinib .

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 2b | PC3 | 52 | 40 |

| 2c | MCF-7 | 80 | 98 |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways. This interaction can lead to downstream effects that promote apoptosis in cancer cells or inhibit tumor growth .

Case Studies

- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of various thiazole derivatives, it was found that compounds bearing specific substituents on their phenyl rings exhibited enhanced activity against cancer cell lines. The presence of electron-donating groups was crucial for increasing cytotoxicity, highlighting the significance of structural modifications in enhancing biological activity .

- Antimicrobial Activity : Another investigation revealed that thiazole derivatives, including those similar to our compound of interest, showed promising antibacterial properties against Gram-positive bacteria. This suggests that the thiazole moiety contributes significantly to the antimicrobial activity observed in related compounds .

Q & A

Q. What are the recommended synthetic routes for 2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide?

The synthesis of this compound can be approached via multi-step reactions involving:

- Substitution reactions : Under alkaline conditions, nitro groups can be replaced by pyridylmethoxy groups, as demonstrated in analogous intermediates .

- Reduction steps : Iron powder in acidic conditions effectively reduces nitro intermediates to aniline derivatives .

- Condensation with thiazole precursors : Thiazole rings are often introduced via cyclization of thiourea derivatives with α-halo ketones, a method adaptable for incorporating pyridin-3-ylamino groups .

- Amide bond formation : Use condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for coupling acetamide moieties to aromatic amines .

Q. What analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~450–470 g/mol) and fragmentation patterns .

- Melting point analysis : Consistency with literature values (e.g., 260–270°C for analogous thiazole derivatives) ensures purity .

Q. What biological activities are associated with its structural motifs?

- Thiazole-pyridine hybrids : Exhibit kinase inhibition (e.g., EGFR, VEGFR) due to ATP-binding pocket interactions .

- Fluorophenyl groups : Enhance metabolic stability and blood-brain barrier penetration, relevant in CNS-targeted agents .

- Acetamide linkers : Improve solubility and bioavailability compared to ester analogs .

Advanced Questions

Q. How can structural contradictions in crystallographic data be resolved?

- Single-crystal X-ray diffraction : Resolves dihedral angles between fluorophenyl, thiazole, and pyridine rings. For example, steric repulsion may cause rotations (e.g., 80.7° between acetamide and dichlorophenyl groups in analogs) .

- Hydrogen bonding analysis : N–H···O/N interactions (e.g., R₂²(10) motifs) stabilize dimers, affecting solubility and crystallinity .

- DFT calculations : Compare experimental vs. computed bond lengths/angles to validate tautomeric forms or conformational flexibility .

Q. How to optimize low-yield steps in multi-step synthesis?

- Catalyst screening : Replace iron powder (traditional reductant) with Pd/C or Raney Ni for nitro-to-amine reduction to improve yields (from 2–5% to >20%) .

- Microwave-assisted synthesis : Accelerate condensation steps (e.g., thiazole formation) with controlled temperature, reducing side-product formation .

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for amide coupling to enhance reaction rates .

Q. How to address discrepancies in biological activity data across studies?

- Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for off-target effects.

- Dose-response validation : EC₅₀/IC₅₀ values should be confirmed via orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .

- Metabolic stability testing : Compare microsomal half-lives (e.g., human liver microsomes) to rule out false negatives from rapid degradation .

Q. What strategies enhance selectivity for kinase targets?

- Structure-activity relationship (SAR) studies :

- Modify pyridine substitution (e.g., 3- vs. 4-position) to alter hydrogen bonding with kinase hinge regions .

- Introduce sulfone or phosphonate groups to thiazole rings for enhanced electrostatic interactions .

- Co-crystallization studies : Resolve binding modes with target kinases (e.g., PDB deposition) to guide rational design .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks | Interpretation |

|---|---|---|

| 1H NMR | δ 8.2 (s, 1H, thiazole-H) | Confirms thiazole ring integrity |

| δ 10.1 (s, 1H, NH) | Validates acetamide linkage | |

| 13C NMR | δ 168.5 (C=O) | Amide carbonyl presence |

| HRMS | m/z 465.1234 [M+H]⁺ | Matches theoretical mass (Δ < 2 ppm) |

Q. Table 2. Optimization of Reduction Step

| Reductant | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Iron powder | HCl/EtOH | 45 | 85 |

| Pd/C (5%) | H₂/EtOAc | 78 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.